![molecular formula C14H15F2N5O B2776208 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 941922-08-3](/img/structure/B2776208.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The tetrazole ring is attached to a 3,4-difluorophenyl group and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-difluorophenyl group would contribute to the aromaticity of the molecule, while the tetrazole and cyclopentanecarboxamide groups would introduce heteroatoms (nitrogen and oxygen) into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The tetrazole ring, for instance, is known to participate in various reactions such as nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications
- Researchers have explored the use of this compound in catalysis. For instance, the synthesis of Blatter radicals (1a and 1b) involves oxidation of corresponding amidrazones using MnO₂. These radicals exhibit reversible redox behavior and are characterized by spin density mainly delocalized on the triazinyl moiety of the heterocycle. Crystallographic studies reveal interesting structures, and strong antiferromagnetic interactions dominate in their crystals .
- N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) , a selective AKT inhibitor, contains the difluorophenyl motif. Researchers at Zhejiang University developed this compound. Its measurement in dog plasma is facilitated by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
- The synthesis and structural characterization of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one involve X-ray diffraction analysis, NMR spectroscopy, and IR spectroscopy. This compound represents a novel heterocyclic scaffold .
Catalysis and Free Radicals
AKT Inhibition
Novel Heterocyclic Synthesis
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Generally, compounds like this one can bind to their target proteins and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Based on its structure, it might be involved in pathways related to signal transduction, enzymatic reactions, or ion channel regulation .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Typically, such a compound could alter cellular function, induce or inhibit signal transduction pathways, or modulate immune responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets .
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5O/c15-11-6-5-10(7-12(11)16)21-13(18-19-20-21)8-17-14(22)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJNLXPALBTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.